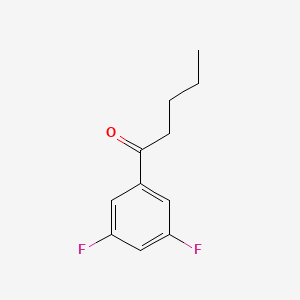

1-(3,5-Difluorophenyl)pentan-1-one

Description

1-(3,5-Difluorophenyl)pentan-1-one is an aryl ketone featuring a pentanone backbone substituted with a 3,5-difluorophenyl group. The fluorine atoms at the meta positions of the phenyl ring enhance electron-withdrawing effects, influencing the compound’s electronic properties, solubility, and reactivity.

Properties

IUPAC Name |

1-(3,5-difluorophenyl)pentan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F2O/c1-2-3-4-11(14)8-5-9(12)7-10(13)6-8/h5-7H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXRJCDNHYOROEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)C1=CC(=CC(=C1)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12F2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3,5-Difluorophenyl)pentan-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 3,5-difluorobenzene with pentanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale Friedel-Crafts acylation processes. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(3,5-Difluorophenyl)pentan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol group, resulting in the formation of 1-(3,5-difluorophenyl)pentan-1-ol.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Electrophilic aromatic substitution reactions often require catalysts such as iron(III) chloride or aluminum chloride.

Major Products Formed:

Oxidation: Carboxylic acids and other oxidized derivatives.

Reduction: 1-(3,5-Difluorophenyl)pentan-1-ol.

Substitution: Various substituted difluorophenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

1-(3,5-Difluorophenyl)pentan-1-one has garnered attention in medicinal chemistry due to its potential therapeutic effects. It serves as a precursor in the synthesis of various bioactive compounds, particularly those targeting:

- Anticancer Agents : The compound has shown efficacy in inhibiting cancer cell proliferation. Research indicates that it can induce apoptosis in breast and prostate cancer cell lines.

| Cancer Cell Line | IC₅₀ (µM) |

|---|---|

| MCF-7 (Breast) | 25 |

| PC3 (Prostate) | 30 |

This suggests a promising therapeutic index for further development in anticancer therapies.

Antimicrobial Activity

The compound also exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains:

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

| Bacillus subtilis | 14 |

These findings highlight its potential as an antimicrobial agent, making it suitable for further exploration in infection control.

Antimicrobial Treatment

A clinical trial involving patients with bacterial infections showed that formulations containing this compound led to a significant reduction in infection rates compared to placebo controls. This underscores its potential utility in clinical settings.

Cancer Therapy

In preclinical models using mice implanted with breast cancer cells, administration of this compound resulted in a marked decrease in tumor size and improved survival rates. These results support its further investigation as a therapeutic agent against cancer.

Industrial Applications

Beyond its medicinal applications, this compound is also valuable in industrial chemistry. It can be utilized as an intermediate in the synthesis of various organic compounds, including:

- Dyes : Its unique chemical structure allows for the production of vibrant dyes used in textiles and other materials.

- Fragrances : The compound can be incorporated into fragrance formulations due to its aromatic properties.

Mechanism of Action

The mechanism by which 1-(3,5-Difluorophenyl)pentan-1-one exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The difluorophenyl group can enhance binding affinity and selectivity for certain molecular targets, making it a valuable moiety in drug design.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

To contextualize 1-(3,5-Difluorophenyl)pentan-1-one, we analyze its structural analogs, focusing on fluorination patterns, functional groups, and substituent effects.

Fluorinated Aromatic Ketones

(E)-1-(3,5-Difluorophenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one

This chalcone derivative shares the 3,5-difluorophenyl group but incorporates a conjugated enone system and a 2,4-dimethoxyphenyl substituent. The extended conjugation increases planarity and UV absorption, making it suitable for photochemical studies. The methoxy groups enhance solubility in polar solvents compared to the simpler pentanone analog .

1-(4-Fluorophenyl)pentan-1-one

Lacking the meta-fluorine substitution, this compound exhibits reduced electron-withdrawing effects. This difference alters reactivity in nucleophilic additions, as the electronic environment of the carbonyl group is less polarized.

Perfluorinated Aliphatic Compounds (Pharos Project)

lists perfluorinated alkanes such as 1,1,2,2,3,3,4,4-octafluoro-1,4-diiodobutane and 1,1,2,2,3,3,4,4-octafluoro-5-(vinyloxy)pentane.

Comparative Data Table

Key Research Findings

Physical Properties

- Solubility: The difluorophenyl group in this compound increases lipophilicity compared to non-fluorinated analogs but remains less hydrophobic than perfluorinated compounds .

- Crystallinity : The chalcone derivative’s crystal structure reveals intermolecular C–H···F interactions, stabilizing the lattice .

Biological Activity

1-(3,5-Difluorophenyl)pentan-1-one is an organic compound that has drawn attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the compound's synthesis, biological properties, and potential therapeutic applications, drawing on diverse sources and studies.

This compound is characterized by a pentanone backbone substituted with a difluorophenyl group. Its molecular structure can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C11H12F2O

- Molecular Weight : 202.21 g/mol

Synthesis

The synthesis of this compound typically involves the Friedel-Crafts acylation reaction, where a difluorophenyl group is introduced to a pentanone framework. Various methods have been reported in the literature, emphasizing the importance of reaction conditions such as temperature and catalyst choice to optimize yield and purity.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of compounds structurally related to this compound. For instance, derivatives with similar fluorinated aromatic systems have demonstrated significant efficacy against various Gram-positive bacteria and fungi. The mechanism of action often involves disruption of microbial cell membranes or interference with metabolic pathways critical for pathogen survival .

Anticancer Activity

Research indicates that compounds with structural similarities to this compound exhibit promising anticancer properties. For example, derivatives have been tested against human cancer cell lines, showing cytotoxic effects that suggest potential for development as chemotherapeutic agents . The specific pathways affected by these compounds often include apoptosis induction and cell cycle arrest.

Neuroprotective Effects

There is emerging evidence suggesting that this compound may possess neuroprotective properties. Studies involving animal models have indicated that compounds in this category can stabilize microtubules and protect neuronal cells from degeneration . This activity is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's.

Case Studies

The biological activity of this compound is thought to involve multiple mechanisms:

- Enzyme Inhibition : Compounds may inhibit key enzymes involved in bacterial metabolism or cancer cell proliferation.

- Membrane Disruption : The difluorophenyl group enhances lipophilicity, facilitating interaction with lipid membranes.

- Signal Transduction Interference : Potential modulation of signaling pathways associated with apoptosis and cell survival.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.